molecular formula C12H11N5O4 B321576 N'-{3-nitrobenzoyl}-3-methyl-1H-pyrazole-5-carbohydrazide

N'-{3-nitrobenzoyl}-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B321576
M. Wt: 289.25 g/mol
InChI Key: QKMVWKSVCHEOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as alkyl halides.

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products Formed

    Oxidation: 3-amino-1H-pyrazole-5-carbonyl-3-nitrobenzohydrazide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Condensation: Hydrazones with different aldehydes or ketones.

Scientific Research Applications

N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with various biomolecules.

Mechanism of Action

The mechanism of action of N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: A similar pyrazole derivative with different substituents.

    3-Methylpyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group at a different position.

    Ethyl 3-methylpyrazole-5-carboxylate: A pyrazole derivative with an ester group.

Uniqueness

N’-(3-methyl-1H-pyrazole-5-carbonyl)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

5-methyl-N//'-(3-nitrobenzoyl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C12H11N5O4/c1-7-5-10(14-13-7)12(19)16-15-11(18)8-3-2-4-9(6-8)17(20)21/h2-6H,1H3,(H,13,14)(H,15,18)(H,16,19)

InChI Key

QKMVWKSVCHEOJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

34.6 [ug/mL]

Origin of Product

United States

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